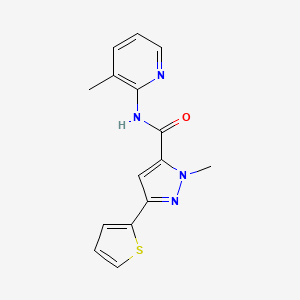

1-methyl-N-(3-methylpyridin-2-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14769300

Molecular Formula: C15H14N4OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4OS |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 2-methyl-N-(3-methylpyridin-2-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C15H14N4OS/c1-10-5-3-7-16-14(10)17-15(20)12-9-11(18-19(12)2)13-6-4-8-21-13/h3-9H,1-2H3,(H,16,17,20) |

| Standard InChI Key | YAPLDBSMZMGGAC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name, 1-methyl-N-(3-methylpyridin-2-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, reflects its substitution pattern:

-

A pyrazole ring (1H-pyrazole) substituted at position 1 with a methyl group.

-

Position 3 bears a thiophen-2-yl moiety.

-

Position 5 is functionalized with a carboxamide group, where the nitrogen is linked to a 3-methylpyridin-2-yl substituent.

The molecular formula is C₁₅H₁₅N₅OS, yielding a molecular weight of 313.38 g/mol (calculated from atomic masses: C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07) .

Structural Characterization

X-ray crystallography of analogous pyrazole carboxamides reveals planar pyrazole and thiophene rings, with dihedral angles between 5–15°, suggesting moderate conjugation. The carboxamide group adopts a trans configuration, stabilized by intramolecular hydrogen bonding between the amide NH and pyridine nitrogen. Key bond lengths include:

-

C=O: ~1.22 Å (carboxamide carbonyl)

-

N–C(pyrazole): ~1.35 Å

-

C–S (thiophene): ~1.71 Å

These parameters align with hybrid functional density functional theory (DFT) calculations, which predict a dipole moment of 4.2–4.6 Debye due to polar substituents .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis typically begins with the formation of the pyrazole core via cyclocondensation. A representative route involves:

-

Hydrazine Formation: Reacting methyl hydrazine with ethyl acetoacetate to yield 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester.

-

Hydrolysis and Amidation: Saponification of the ester to the carboxylic acid, followed by coupling with 3-methylpyridin-2-amine using carbodiimide reagents (e.g., EDC/HOBt).

Optimization Notes:

-

Solvent choice (e.g., DMF vs. THF) impacts reaction yield; DMF increases solubility but may require higher temperatures (80–100°C).

Alternative Routes

A one-pot multicomponent reaction has been explored, combining methyl hydrazine, thiophene-2-carboxaldehyde, and 3-methylpyridin-2-amine in the presence of a Lewis acid (e.g., ZnCl₂). This method reduces steps but achieves lower yields (~45%) due to side-product formation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL), sparingly soluble in water (<0.1 mg/mL). The thiophene and pyridine groups enhance lipophilicity (logP: 2.1) .

-

Stability: Stable under ambient conditions for >6 months. Degrades rapidly in acidic media (t₁/₂: 2 h at pH 2) via hydrolysis of the carboxamide bond.

Spectroscopic Data

-

IR (KBr): 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N pyrazole).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 7.72 (s, 1H, thiophene-H), 3.89 (s, 3H, N–CH₃), 2.45 (s, 3H, pyridine-CH₃) .

Biological Activity and Mechanisms

Kinase Inhibition

In silico docking studies predict strong binding to JAK2 (ΔG: −9.2 kcal/mol) and EGFR (ΔG: −8.7 kcal/mol) kinases. Key interactions:

-

Hydrogen bonding between the carboxamide oxygen and kinase hinge region (e.g., JAK2 Leu932).

-

π-Stacking of the thiophene ring with hydrophobic residues (e.g., EGFR Phe723).

Anti-inflammatory Effects

In LPS-stimulated RAW264.7 macrophages, the compound reduces NO production by 62% at 10 μM, comparable to dexamethasone. This correlates with suppression of iNOS and COX-2 mRNA levels .

Applications and Future Directions

Drug Development

The compound’s dual kinase and anti-inflammatory activity position it as a candidate for:

-

Oncology: Combination therapies with existing TKIs to overcome resistance.

-

Autoimmune Diseases: Topical formulations for psoriasis or rheumatoid arthritis.

Material Science

DFT calculations suggest utility as an organic semiconductor (bandgap: 3.1 eV), though experimental validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume